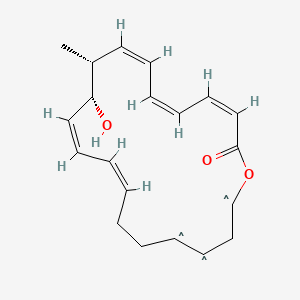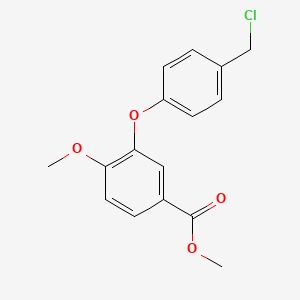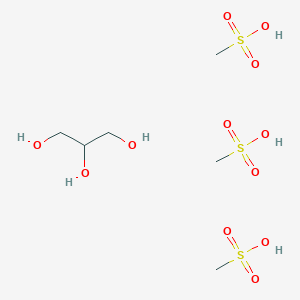
1,2,3-Propanetriol, trimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetriol, trimethanesulfonate is a chemical compound with the molecular formula C6H14O9S3. It is a derivative of glycerol, where each hydroxyl group is substituted with a methanesulfonate group.
Preparation Methods
1,2,3-Propanetriol, trimethanesulfonate can be synthesized through the reaction of glycerol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:
C3H8O3+3CH3SO2Cl→C6H14O9S3+3HCl
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
1,2,3-Propanetriol, trimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to glycerol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to glycerol and methanesulfonic acid.
Common reagents used in these reactions include sodium iodide for substitution and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3-Propanetriol, trimethanesulfonate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetriol, trimethanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate groups are good leaving groups, which facilitates the formation of new chemical bonds. This property is exploited in organic synthesis to introduce various functional groups into molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1,2,3-Propanetriol, trimethanesulfonate can be compared with other similar compounds, such as:
Glycerol (1,2,3-Propanetriol): Unlike this compound, glycerol has hydroxyl groups instead of methanesulfonate groups. Glycerol is widely used in the food, pharmaceutical, and cosmetic industries.
1,2,3-Propanetriol, triacetate: This compound has acetate groups instead of methanesulfonate groups. It is used as a plasticizer and in the production of cellulose acetate.
1,2,3-Propanetriol, trinitrate:
The uniqueness of this compound lies in its methanesulfonate groups, which provide distinct reactivity and applications compared to other glycerol derivatives .
Properties
CAS No. |
33301-72-3 |
|---|---|
Molecular Formula |
C6H20O12S3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methanesulfonic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.3CH4O3S/c4-1-3(6)2-5;3*1-5(2,3)4/h3-6H,1-2H2;3*1H3,(H,2,3,4) |
InChI Key |
DILRVGDXPUKFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


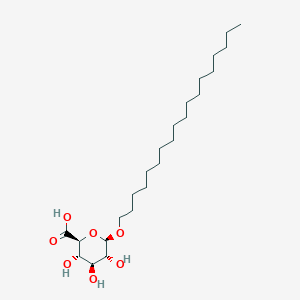
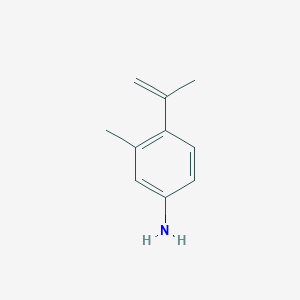
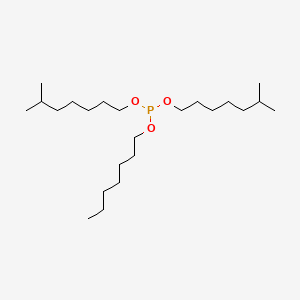
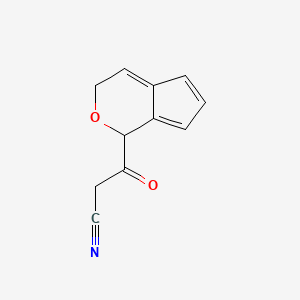
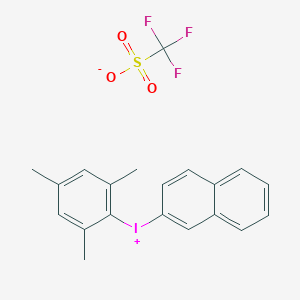
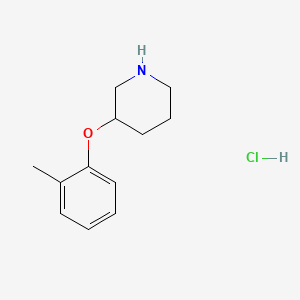

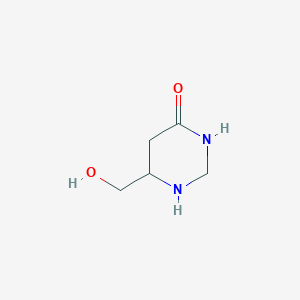
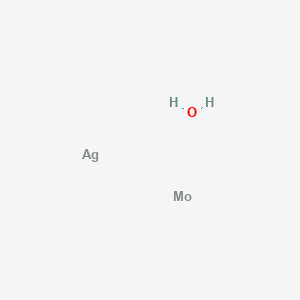
![(E)-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one oxime](/img/structure/B12338038.png)
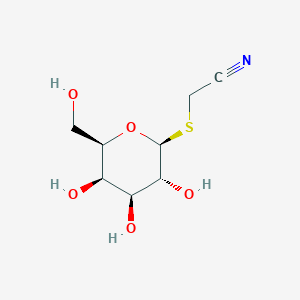
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
